![molecular formula C16H12FN3O2 B3071470 6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 1011397-09-3](/img/structure/B3071470.png)

6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸

描述

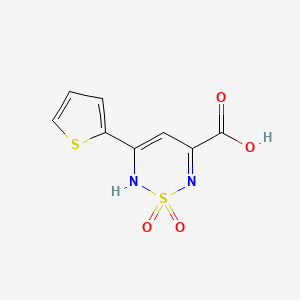

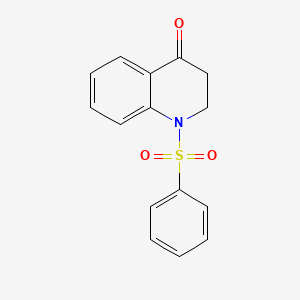

The compound “6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It has a molecular formula of C19H18FN3O2 .

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . The target compound can be synthesized from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. This core is substituted at the 1-position with a cyclopropyl group, at the 4-position with a carboxylic acid group, and at the 6-position with a 4-fluorophenyl group .科学研究应用

合成及化学性质

- 合成方法:研究已开发出方便的方法来合成类似的杂环系统,如 6-氨基-和 6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶,涉及各种前体的环缩合,表明了合成相关化合物的潜在途径,包括 6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸 (Yakovenko & Vovk, 2021)。

- 多用途偶联反应:一项研究描述了一种三组分偶联方法,用于合成吡唑并[3,4-b]吡啶,突出了这种方法在创建各种双环系统中的多功能性和实用性,这可能与合成 6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸 (Almansa 等人,2008)。

生物学和药理学应用

- 抗菌筛选:结构上类似于 6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸的化合物已被评估其抗菌活性,一些化合物显示出有希望的结果 (Maqbool 等人,2014)。

- 抗肿瘤和抗菌活性:合成的吡唑并[3,4-b]吡啶衍生物已筛选出抗菌和抗真菌活性,以及针对特定细胞系的抗肿瘤活性 (El-Borai 等人,2012)。

- 在抗癌治疗中的潜力:涉及吡唑并[3,4-b]吡啶的金属有机配合物,类似于所讨论的化合物,已显示出作为细胞周期蛋白依赖性激酶 (Cdk) 抑制剂的潜力,表明可能在抗癌治疗中应用 (Stepanenko 等人,2011)。

先进材料和化学研究

- X 射线粉末衍射数据:涉及结构上与 6-环丙基-1-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶-4-羧酸相关的化合物的 X 射线粉末衍射数据的研究可以了解其晶体结构和性质 (Wang 等人,2017)。

安全和危害

未来方向

The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the biological potential of similar indole derivatives , this compound could have interesting pharmacological properties that are worth exploring.

作用机制

Target of Action

Compounds acting via the neurotensin receptor type 2 (nts2) are known to be active in animal models of acute and chronic pain .

Mode of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The stability of boronic esters, which are usually bench stable, easy to purify, and often commercially available, have played a prominent role in chemical transformations .

Result of Action

Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

6-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-10-3-5-11(6-4-10)20-15-13(8-18-20)12(16(21)22)7-14(19-15)9-1-2-9/h3-9H,1-2H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHVCQZWQQFMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)

![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)

![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)

![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)

![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)

![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)

![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)

![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)